AB-CHMINACA metabolite M5A

Description

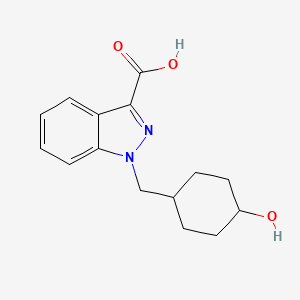

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(16-17)15(19)20/h1-4,10-11,18H,5-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHBGLQLPWENIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C3=CC=CC=C3C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342337 | |

| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207957-90-0 | |

| Record name | 1-((4-Hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2207957900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4-HYDROXYCYCLOHEXYL)METHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEV54ZU2VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of AB-CHMINACA Metabolite M5A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of AB-CHMINACA metabolite M5A, also known by its IUPAC name, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid. AB-CHMINACA is a potent synthetic cannabinoid, and understanding its metabolic fate is crucial for forensic analysis, toxicological studies, and drug development. M5A is a significant metabolite formed through the in vivo and in vitro metabolism of the parent compound.[1] This document outlines the known characteristics of M5A, proposes a plausible synthetic route in the absence of published protocols, and details the analytical methodologies for its characterization. The physiological and toxicological properties of M5A are currently not well understood, and it is primarily utilized as an analytical reference standard in forensic and research applications.[2]

Introduction to AB-CHMINACA and its Metabolism

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts as a potent agonist of the central CB1 receptor.[2] Like many synthetic cannabinoids, AB-CHMINACA undergoes extensive phase I and phase II metabolism in the body, resulting in numerous metabolites.[1][3] These metabolic transformations are primarily carried out by cytochrome P450 (CYP) enzymes and amidases.[1] The resulting metabolites are often more polar than the parent compound, facilitating their excretion.

The metabolism of AB-CHMINACA leads to a variety of products, including hydroxylated and carboxylated derivatives.[1] One of the key metabolic pathways involves the hydrolysis of the terminal amide group and hydroxylation of the cyclohexyl ring, leading to the formation of M5A, 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid.[4] The identification of such metabolites is critical for developing reliable analytical methods to detect AB-CHMINACA consumption, as the parent compound is often found in very low concentrations in biological samples.[3]

Metabolic Pathway of AB-CHMINACA to M5A

The biotransformation of AB-CHMINACA to M5A involves two primary enzymatic reactions:

-

Amide Hydrolysis: The terminal amide group of the valine moiety in AB-CHMINACA is hydrolyzed to a carboxylic acid.

-

Hydroxylation: The cyclohexyl ring undergoes hydroxylation, typically mediated by CYP enzymes, with CYP3A4 being a major contributor.[1]

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of AB-CHMINACA Metabolite M5A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, leading to various metabolites. Among these, M5A is a significant product of biotransformation. This technical guide provides a comprehensive overview of the known physicochemical properties of AB-CHMINACA metabolite M5A. It includes a summary of its chemical identifiers, solubility, and stability. Furthermore, this document outlines detailed experimental protocols for determining key physicochemical parameters and presents a diagram of the canonical signaling pathway associated with the parent compound, which is crucial for understanding the potential biological activity of its metabolites.

Introduction

AB-CHMINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] is a synthetic cannabinoid receptor agonist that has been associated with significant public health concerns. Understanding the metabolic fate of this compound is critical for forensic analysis, toxicological assessment, and the development of potential therapeutic interventions. Metabolism of AB-CHMINACA primarily involves hydroxylation and carboxylation, leading to the formation of more polar metabolites that can be more readily excreted.

This compound, formally known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a product of these metabolic processes. The introduction of a hydroxyl group on the cyclohexyl ring and the hydrolysis of the amide to a carboxylic acid significantly increases the polarity and water solubility of the molecule compared to the parent compound.[1] This guide focuses on the specific physicochemical characteristics of M5A, providing a valuable resource for researchers in the field.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is available from vendors of analytical standards, comprehensive experimental determination of all parameters, such as LogP and pKa, is not widely published in peer-reviewed literature.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid |

| Molecular Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 2207957-90-0 |

| Appearance | Crystalline solid |

| Purity | ≥98% (mixture of diastereomers) |

Table 2: Solubility and Stability of this compound

| Property | Value |

| Solubility | |

| DMF | 50 mg/mL |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| Stability | ≥ 5 years (when stored at -20°C) |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of drug metabolites like M5A are crucial for obtaining reliable and reproducible data. The following sections outline generalized, best-practice methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved M5A is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Lipophilicity (LogP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[2][3]

Protocol:

-

System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The retention factor (k') for M5A is calculated from its retention time and the column dead time. The LogP of M5A is then determined by interpolation from the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.

Protocol:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized. For molecules with multiple pKa values, multiple inflection points will be observed.

Mandatory Visualizations

Signaling Pathway of CB1 Receptor

AB-CHMINACA is a potent agonist of the CB1 receptor.[4] While the specific interactions of its metabolites with the receptor are not fully elucidated, understanding the canonical CB1 signaling pathway is essential. Upon activation, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for Metabolite Identification

The identification of metabolites like M5A from biological samples is a multi-step process that relies on advanced analytical techniques.

Caption: Workflow for Synthetic Cannabinoid Metabolite Identification.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The increased polarity of M5A compared to its parent compound, due to the presence of hydroxyl and carboxylic acid functional groups, is a key characteristic influencing its pharmacokinetic profile. While some fundamental data is available, further experimental investigation is required to fully characterize its lipophilicity and ionization constants. The provided experimental protocols offer a framework for such studies. Additionally, understanding the CB1 receptor signaling pathway is crucial for predicting the potential biological activity of this and other metabolites of synthetic cannabinoids.

References

- 1. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]

"discovery and identification of novel AB-CHMINACA metabolites"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and identification of novel metabolites of AB-CHMINACA, a potent synthetic cannabinoid. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the analytical methodologies and metabolic pathways associated with this compound. The information presented is collated from pivotal in vitro and in vivo studies, offering a deep dive into the biotransformation of AB-CHMINACA and the methods used to identify its metabolic products.

Introduction to AB-CHMINACA Metabolism

AB-CHMINACA, or N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has been a significant compound of interest in forensic and clinical toxicology.[1][2] Understanding its metabolism is crucial for developing reliable analytical methods to detect its consumption and for assessing the potential biological activity of its metabolites. The primary routes of metabolism for AB-CHMINACA involve hydroxylation of the cyclohexyl ring, hydrolysis of the terminal amide, and to a lesser extent, hydrolysis of the internal amide and oxidation of the isopropyl group.[3] Glucuronidation of the hydroxylated metabolites also occurs as a phase II metabolic pathway.[1]

Quantitative Analysis of AB-CHMINACA Metabolites

The quantification of AB-CHMINACA metabolites is essential for interpreting toxicological findings. The following table summarizes quantitative data from a study that identified and quantified two major metabolites in an authentic urine specimen.[4][5]

| Metabolite Name | Chemical Name | Concentration (ng/mL) | Biological Matrix | Analytical Method |

| M1 | 4-hydroxycyclohexylmethyl AB-CHMINACA | 52.8 ± 3.44 | Urine | LC-MS/MS |

| M3 | N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine | 41.3 ± 5.04 | Urine | LC-MS/MS |

Table 1: Quantitative data for key AB-CHMINACA metabolites in a human urine specimen.[4][5]

It is important to note that the parent compound, AB-CHMINACA, is often not detectable in biological fluids like blood and urine, making the detection of its metabolites the primary way to confirm consumption.[2][4] The presence of metabolites at higher concentrations than the parent compound in blood also suggests that simultaneous analysis of both is crucial to avoid false negatives.[3]

Experimental Protocols for Metabolite Identification

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is fundamental for predicting the in vivo metabolism of a compound.

Objective: To identify the phase I and phase II metabolites of AB-CHMINACA produced by human liver enzymes.[1][6]

Materials:

-

AB-CHMINACA

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) for phase II studies

-

Phosphate buffer (pH 7.4)

-

Methanol or acetonitrile for quenching the reaction

-

Centrifuge

-

LC-QTOF/MS system

Procedure:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding AB-CHMINACA (typically in a low concentration of an organic solvent like methanol to ensure solubility). The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid inhibiting enzymatic activity.

-

For phase II metabolism, add UDPGA to the incubation mixture.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours).

-

Terminate the reaction by adding a cold organic solvent such as acetonitrile or methanol.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Analyze the supernatant using LC-QTOF/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][6]

In Vivo Metabolite Analysis in Urine

This protocol outlines the steps for identifying metabolites in authentic urine samples from individuals who have consumed AB-CHMINACA.

Objective: To identify and quantify AB-CHMINACA metabolites in human urine.[4]

Materials:

-

Urine specimen

-

Reference standards of potential AB-CHMINACA metabolites

-

β-glucuronidase (for hydrolysis of conjugated metabolites)

-

Extraction solvent (e.g., based on a modified QuEChERS method)

-

LC-MS/MS system

Procedure:

-

Take a specific volume of the urine specimen.

-

To test for conjugated metabolites, treat a portion of the sample with β-glucuronidase to hydrolyze glucuronide conjugates.[4]

-

Perform a sample extraction to isolate the metabolites from the urine matrix. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective.[4]

-

Analyze the extracted sample using a validated LC-MS/MS method.

-

Identify metabolites by comparing their retention times and mass spectral data with those of certified reference standards.

-

Quantify the identified metabolites using a calibration curve prepared with the reference standards.[4]

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key metabolic pathways of AB-CHMINACA and a typical experimental workflow for metabolite identification.

Caption: Primary metabolic pathways of AB-CHMINACA.

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

In Vitro Metabolism of AB-CHMINACA in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the synthetic cannabinoid AB-CHMINACA when incubated with human liver microsomes (HLMs). The information presented herein is curated from scientific literature to support research and development in the fields of drug metabolism, toxicology, and forensic science.

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of interest due to its significant pharmacological effects and potential for abuse. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, identifying potential drug-drug interactions, and developing analytical methods for its detection in biological samples. In vitro studies using human liver microsomes are a cornerstone for elucidating the phase I metabolic pathways of xenobiotics. This guide summarizes the key findings related to the in vitro metabolism of AB-CHMINACA, focusing on the identified metabolites, the enzymes responsible for their formation, and the experimental procedures employed in these studies.

Metabolic Pathways of AB-CHMINACA

The in vitro metabolism of AB-CHMINACA in human liver microsomes primarily involves oxidative and hydrolytic reactions, followed by glucuronidation. A study identified twenty-six metabolites of AB-CHMINACA, which can be categorized into several major pathways.[1] The primary metabolic transformations include:

-

Hydroxylation: This is a major metabolic route, leading to the formation of multiple mono-hydroxylated and di-hydroxylated metabolites. These reactions predominantly occur on the cyclohexyl ring.[1]

-

N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core is another observed metabolic pathway.[1]

-

Carboxylation: The terminal amide group of AB-CHMINACA can be hydrolyzed to a carboxylic acid metabolite, a reaction likely mediated by amidase enzymes.[1]

-

Glucuronidation: Phase II metabolism occurs through the conjugation of hydroxylated metabolites with glucuronic acid, forming glucuronide conjugates.[1]

The cytochrome P450 (CYP) enzyme system is the principal catalyst for the oxidative metabolism of AB-CHMINACA. Specifically, CYP3A4 has been identified as the most active isozyme in the formation of hydroxylated metabolites.[1]

Below is a diagram illustrating the primary metabolic pathways of AB-CHMINACA.

Quantitative Analysis of Metabolite Formation

While detailed kinetic parameters for the formation of each AB-CHMINACA metabolite are not extensively available in the public domain, qualitative and semi-quantitative analyses have identified the major metabolites. Five mono-hydroxylated metabolites and one carboxylated metabolite have been reported as the most abundant metabolites formed in human liver microsomes.[1]

The following table summarizes the classes of metabolites identified and their relative abundance as described in the literature.

| Metabolite Class | Number Identified | Relative Abundance | Primary Enzymes |

| Mono-hydroxylated | 7 | Major | CYP450 (CYP3A4) |

| Di-hydroxylated | 6 | Minor | CYP450 (CYP3A4) |

| N-dealkylated | 1 | Minor | CYP450 |

| Carboxylated | 2 | Major | Amidase |

| Glucuronidated | 5 | Phase II | UGTs |

Experimental Protocols

The following sections detail the typical experimental procedures for studying the in vitro metabolism of AB-CHMINACA in human liver microsomes.

Incubation with Human Liver Microsomes

A standard protocol for the incubation of a test compound with human liver microsomes is outlined below.

Materials:

-

Pooled human liver microsomes (HLMs)

-

AB-CHMINACA standard

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Organic solvent (e.g., methanol or acetonitrile)

-

Ice-cold acetonitrile or methanol for reaction termination

Procedure:

-

Preparation of Reaction Mixture: A typical incubation mixture contains HLMs (e.g., 0.5-1 mg/mL protein concentration), phosphate buffer, and AB-CHMINACA (e.g., 1-10 µM final concentration). The final volume of the organic solvent used to dissolve AB-CHMINACA should be kept low (e.g., <1%) to avoid inhibition of microsomal enzymes.

-

Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation: The mixture is incubated at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Termination of Reaction: The reaction is stopped by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is then transferred to a clean tube for analysis.

Analytical Method: LC-QTOF-MS

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a powerful analytical technique for the identification and characterization of drug metabolites.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is gradually increased over the run to elute compounds of increasing hydrophobicity. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Full scan for metabolite profiling and product ion scan for structural elucidation |

| Capillary Voltage | 3-4 kV |

| Source Temperature | 120-150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350-500°C |

| Collision Energy | Ramped for fragmentation in MS/MS experiments |

Conclusion

The in vitro metabolism of AB-CHMINACA in human liver microsomes is characterized by extensive phase I metabolism, primarily driven by CYP3A4, leading to a variety of hydroxylated, N-dealkylated, and carboxylated metabolites. These phase I metabolites can undergo further phase II glucuronidation. The identification of these metabolic pathways and the major metabolites is critical for the development of sensitive and specific analytical methods for monitoring AB-CHMINACA exposure and for understanding its overall disposition in humans. The experimental protocols outlined in this guide provide a foundation for conducting further research into the metabolism of AB-CHMINACA and other synthetic cannabinoids.

References

The Pharmacokinetics and Biotransformation of AB-CHMINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest within the scientific and forensic communities since its emergence. Understanding its pharmacokinetic profile and biotransformation is crucial for predicting its physiological effects, duration of action, and for the development of effective analytical methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of AB-CHMINACA, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetics

While comprehensive human pharmacokinetic data for AB-CHMINACA remains limited due to its illicit nature, in vitro and in vivo studies have provided valuable insights into its metabolic fate. The compound is known to be a potent agonist of both the CB1 (Ki = 0.78 nM) and CB2 (Ki = 0.45 nM) receptors[1]. Its high potency suggests that even low systemic concentrations can elicit significant pharmacological effects.

Due to rapid and extensive metabolism, the parent compound is often found at very low concentrations in blood and oral fluid, making its detection challenging[2]. Consequently, the detection of its metabolites is often the only reliable way to confirm consumption[3].

Biotransformation and Metabolism

The biotransformation of AB-CHMINACA is extensive, primarily occurring in the liver. The metabolic pathways have been elucidated through studies utilizing human liver microsomes (HLMs), recombinant cytochrome P450 enzymes, and analysis of urine samples from users[4][5]. The primary metabolic routes involve oxidation and hydrolysis, followed by glucuronide conjugation.

Key Metabolic Pathways:

-

Oxidative Metabolism (Phase I): This is the initial and major phase of AB-CHMINACA biotransformation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.

-

Hydroxylation: The most significant metabolic reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of various mono-hydroxylated and di-hydroxylated metabolites[4][5].

-

N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core has also been observed[4].

-

Enzymatic Contribution: Studies with recombinant human CYP enzymes have identified CYP3A4 as the most active enzyme in the hydroxylation of AB-CHMINACA[4][6].

-

-

Hydrolytic Metabolism (Phase I):

-

Conjugation (Phase II):

-

Glucuronidation: Following Phase I metabolism, the resulting hydroxylated and carboxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds, facilitating their excretion. Five different glucuronidated metabolites have been identified in vitro[4].

-

A study investigating the in vitro metabolism of AB-CHMINACA in human liver microsomes identified a total of twenty-six metabolites[4]. These included seven mono-hydroxylated, six di-hydroxylated, one N-dealkylated, two carboxylated, and five glucuronidated metabolites[4]. The major metabolites detected were five mono-hydroxylated isomers and one carboxylated metabolite[4]. The presence of many of these in vitro metabolites has been confirmed in the urine of an AB-CHMINACA user, validating the in vitro model for predicting in vivo metabolism[4].

Summary of Identified Metabolites of AB-CHMINACA

| Metabolite Type | Number Identified | Metabolic Pathway | Enzymes Involved (Predicted) | Reference |

| Mono-hydroxylated | 7 | Hydroxylation of cyclohexyl ring | Cytochrome P450 (CYP3A4) | [4][5] |

| Di-hydroxylated | 6 | Further hydroxylation | Cytochrome P450 (CYP3A4) | [4][5] |

| N-dealkylated | 1 | N-dealkylation | Cytochrome P450 | [4] |

| Carboxylated | 2 | Amide hydrolysis | Amidase | [4][5] |

| Glucuronidated | 5 | Glucuronidation of Phase I metabolites | UGTs | [4] |

Experimental Protocols

The characterization of AB-CHMINACA's metabolism has relied on a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the literature.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is a standard method for studying the Phase I metabolism of xenobiotics.

Objective: To identify the metabolites of AB-CHMINACA formed by hepatic enzymes.

Materials:

-

AB-CHMINACA

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Methanol or acetonitrile (for quenching the reaction)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) system

Procedure:

-

A reaction mixture is prepared containing HLMs, AB-CHMINACA, and phosphate buffer.

-

The mixture is pre-incubated at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The incubation is carried out for a specific time period (e.g., 3 hours) at 37°C with gentle shaking[5].

-

The reaction is terminated by adding a cold organic solvent like methanol or acetonitrile.

-

The mixture is centrifuged to precipitate proteins.

-

The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS or HRMS analysis.

In Vivo Metabolism Study in Mice

This protocol outlines a typical approach to study the in vivo metabolism and identify urinary metabolites.

Objective: To identify the metabolites of AB-CHMINACA present in urine after administration to mice.

Materials:

-

AB-CHMINACA

-

Vehicle for injection (e.g., 7.8% Polysorbate 80 and 92.2% sterile saline)[7]

-

Metabolism cages for urine collection

-

Analytical instruments for metabolite analysis (e.g., LC-MS/MS)

Procedure:

-

Mice are administered a specific dose of AB-CHMINACA via intraperitoneal injection (e.g., 3 mg/kg)[7].

-

Immediately following injection, the mice are placed in metabolism cages that are designed to separate and collect urine and feces.

-

Urine is collected over a 24-hour period[7].

-

The collected urine samples are pooled for analysis[7].

-

A sample preparation step, such as salting-out liquid-liquid extraction, is performed to extract the metabolites from the urine matrix[7].

-

Acetonitrile is added to the urine sample, followed by vortexing.

-

A salting-out agent (e.g., 5 M ammonium acetate) is added.

-

The sample is vortexed again and then centrifuged.

-

The top aqueous layer containing the metabolites is transferred for analysis[7].

-

-

The extracted samples are analyzed by LC-MS/MS or HRMS to identify the metabolites.

Visualizations

AB-CHMINACA Metabolic Pathway

Caption: Primary metabolic pathways of AB-CHMINACA.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism analysis of AB-CHMINACA.

Conclusion

The biotransformation of AB-CHMINACA is a complex process involving multiple enzymatic pathways, leading to a diverse array of metabolites. The primary routes of metabolism are hydroxylation of the cyclohexyl moiety and hydrolysis of the terminal amide, with CYP3A4 playing a key role in the oxidative metabolism. Due to its extensive metabolism, analytical methods for detecting AB-CHMINACA exposure should target its major metabolites, particularly the hydroxylated and carboxylated products. Further research is warranted to fully elucidate the in vivo pharmacokinetics of AB-CHMINACA in humans, which will provide a more complete understanding of its pharmacological and toxicological profile.

References

- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

"toxicological profile of AB-CHMINACA and its metabolites"

An In-depth Technical Guide on the Toxicological Profile of AB-CHMINACA and its Metabolites

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1][2] First synthesized in 2009 as a potential therapeutic agent, it emerged on the illicit drug market around 2013.[3] Like other SCRAs, AB-CHMINACA mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with the body's endocannabinoid system, primarily through the cannabinoid receptors CB1 and CB2.[3][4] However, its significantly higher potency and efficacy compared to THC have been linked to a greater risk of severe and unpredictable toxic effects.[5][6] This document provides a comprehensive toxicological profile of AB-CHMINACA and its metabolites, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Receptor Interaction

AB-CHMINACA functions as a potent, full agonist at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1][5] Its binding affinity (Ki) for the CB1 receptor is 0.78 nM and for the CB2 receptor is 0.45 nM.[1] In functional assays, AB-CHMINACA demonstrates greater efficacy than Δ⁹-THC and even surpasses most known full agonists of the CB1 receptor.[5][7] This high efficacy is a critical factor in its toxic potential, leading to a more robust activation of downstream signaling pathways compared to the partial agonism of THC.[5]

Quantitative Toxicological Data

The following tables summarize key quantitative data related to the toxicology of AB-CHMINACA.

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% GTPγS Binding vs. CP55,940) |

|---|---|---|---|---|

| AB-CHMINACA | CB1 | 0.78[1] | 4.1 | 165% |

| AB-CHMINACA | CB2 | 0.45[1] | 3.9 | 74% |

| Δ⁹-THC (for comparison) | CB1 | 40.7 | 49.5 | 50% |

Data compiled from multiple sources where available. The primary source for the table data is a 2015 study in the Journal of Pharmacology and Experimental Therapeutics.[5]

Table 2: In Vivo Animal Toxicology Data

| Parameter | Species | Route of Administration | Value |

|---|---|---|---|

| LD50 | Mouse | Intraperitoneal (IP) | 282.84 mg/kg[3] |

| Potency vs. Δ⁹-THC (Tetrad Test) | Mouse | Intraperitoneal (IP) | 11- to 58-fold more potent[6] |

Table 3: Detected Concentrations in Human Biological Matrices

| Matrix | Concentration Range | Notes |

|---|---|---|

| Blood/Serum | 0.6 - 10 ng/mL[8] | Severe impairment reported even at low concentrations.[8] |

| Hair | 2.2 - 15,300 pg/mg[8] | Parent drug is found at much higher concentrations than metabolites.[9] |

| Urine | Not typically detected | Parent compound is rarely found; metabolites are the primary targets.[10][11] |

| Postmortem Blood | ~4.1 ng/mL[12] | A case of fatal intoxication.[12] |

Pharmacokinetics and Metabolism

AB-CHMINACA undergoes extensive phase I and phase II metabolism, resulting in the parent compound being almost undetectable in urine samples.[11][13]

4.1 Metabolic Pathways The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidase enzymes.[13] Key metabolic reactions include:

-

Hydroxylation: Mono- and di-hydroxylation occurs on the cyclohexyl ring and isopropyl group.[13][14]

-

Carboxylation: Amidase-mediated hydrolysis of the terminal amide group forms a carboxylated metabolite.[13][14]

-

N-Dealkylation: Removal of the cyclohexylmethyl group.[13]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites.[13]

In total, at least 26 metabolites have been identified in vitro.[13] The most prominent metabolites detected in human samples are hydroxylated and carboxylated forms, such as 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) and N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3).[10] Importantly, some of these metabolites retain significant activity at cannabinoid receptors, potentially prolonging the toxic effects.[4][8]

In Vivo and Clinical Toxicology

Acute exposure to AB-CHMINACA is associated with a wide range of adverse effects across multiple organ systems.

5.1 Animal Studies In animal models, AB-CHMINACA induces the classic cannabinoid tetrad of effects: locomotor suppression, antinociception, hypothermia, and catalepsy, but at much higher potency than THC.[5][7] Animal studies have also revealed dose-dependent toxic effects on major organs. Histopathological examinations in rats following acute exposure showed generalized congestion, hemorrhage, inflammatory cell infiltration, and degeneration in the lung, heart, and liver.[15] Subacute administration in mice resulted in similar histotoxic effects on the liver and kidneys.[2][3]

5.2 Human Toxicology Clinical and forensic case reports link AB-CHMINACA to severe and sometimes fatal outcomes. The most frequently reported adverse effects are neuropsychiatric, including agitation, psychosis, confusion, seizures, and delayed movements.[3][12] Cardiovascular complications, such as hypertension and myocardial infarction, are also common and contribute significantly to its lethality. Deaths have been attributed to direct organ toxicity and severe central nervous system depression.[3][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of AB-CHMINACA and its metabolites.

6.1 Cannabinoid Receptor Binding and Functional Assays

-

Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Human CB1 and CB2 receptor membrane preparations (40 fmol) are used.

-

Incubation Mixture: The assay is conducted in a buffer solution (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 100 mM NaCl, 3 mM MgCl2, 0.5% w/v BSA).

-

Reagents: The mixture includes the test compound (AB-CHMINACA), GDP (20 μM), and [³⁵S]GTPγS (100 pM) in a total volume of 0.45 ml.

-

Incubation: Samples are incubated in duplicate for 1 hour.

-

Detection: Bound [³⁵S]GTPγS is separated from unbound via filtration and quantified using liquid scintillation counting.

-

Data Analysis: Data is analyzed using nonlinear regression to determine EC50 and Emax values.[5]

-

6.2 In Vivo Murine Tetrad Test

-

Protocol: Assessment of Cannabinoid Effects in Mice

-

Animals: Male C57/BL6J mice are typically used.[5]

-

Vehicle: AB-CHMINACA is dissolved in a suitable vehicle, such as ethanol-saline, for intraperitoneal (IP) injection.[15]

-

Administration: Animals receive an IP injection of the test compound at various doses.

-

Endpoints: The following are measured at set time points post-injection:

-

Locomotor Activity: Spontaneous activity in an open field.

-

Antinociception: Tail-flick or hot-plate test to measure pain response latency.

-

Hypothermia: Rectal temperature measurement.

-

Catalepsy: Ring immobility test.

-

-

Data Analysis: Dose-response curves are generated to calculate the ED50 for each effect.[5]

-

6.3 Analytical Toxicology Methods

-

Protocol: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis of Blood

-

Sample Preparation: A blood sample (e.g., 1 mL) is fortified with a deuterated internal standard.

-

Extraction: The sample is subjected to solid-phase extraction. The SPE cartridge is conditioned, the sample is loaded, and then washed with water and 5% acetonitrile.[3]

-

Elution: AB-CHMINACA is eluted from the cartridge using a solution of dichloromethane:isopropanol (4:1).[3]

-

Evaporation & Reconstitution: The solvent is evaporated under a nitrogen stream, and the residue is reconstituted in ethyl acetate.[3]

-

GC-MS/MS Analysis: The sample is injected into a GC-MS/MS system. Helium is used as the carrier gas. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.[3]

-

Signaling Pathway

As a GPCR agonist, AB-CHMINACA initiates a cascade of intracellular events upon binding to CB1/CB2 receptors. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Conclusion

The toxicological profile of AB-CHMINACA is characterized by its high potency and efficacy as a full agonist at cannabinoid receptors, distinguishing it from the partial agonism of Δ⁹-THC. Quantitative data from in vitro and in vivo studies confirm it is significantly more potent than its natural counterpart.[5][6] The substance undergoes extensive metabolism, producing numerous metabolites that may themselves be pharmacologically active, complicating the toxicological assessment and prolonging its effects.[8][13] The severe multi-organ toxicity observed in animal models and documented in human case reports underscores the significant public health risk posed by AB-CHMINACA.[12] A thorough understanding of its pharmacodynamics, metabolism, and analytical detection methods is essential for clinical, forensic, and research professionals.

References

- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid | Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice | springermedicine.com [springermedicine.com]

- 3. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecddrepository.org [ecddrepository.org]

- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. apjmt.mums.ac.ir [apjmt.mums.ac.ir]

- 13. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acute Toxic Effects of AB-CHMINACA on Lung, Heart and Liver: An Experimental Pilot Study [journals.ekb.eg]

Technical Guide to AB-CHMINACA M5A Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical reference standard for AB-CHMINACA metabolite M5A. It covers the availability, physicochemical properties, analytical methodologies, and key biological pathways associated with this compound, intended for forensic, toxicological, and research applications.

Introduction and Availability

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1] Due to extensive in vivo metabolism, the parent compound is often undetectable in biological samples, making its metabolites the primary targets for confirming consumption.[2][3][4] AB-CHMINACA M5A, formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential metabolite formed in the liver.[5][6]

The use of a certified analytical reference standard is crucial for the development and validation of analytical methods to accurately identify and quantify AB-CHMINACA M5A in forensic and clinical settings.[7] This standard is available for research and forensic applications from specialized chemical suppliers, including Cayman Chemical, Bertin Bioreagent, and GlpBio.[5][6][8][9] These standards are essential for ensuring the accuracy and reliability of toxicological screenings and metabolism studies.[7]

Physicochemical and Analytical Data

The AB-CHMINACA M5A analytical reference standard is typically supplied as a crystalline solid or neat solid and is characterized by the following properties.[5][7] Purity is generally ≥98% and is often provided as a mixture of diastereomers.[5]

Table 1: Physicochemical Properties of AB-CHMINACA M5A

| Property | Value | Reference |

| Formal Name | 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid | [5] |

| CAS Number | 2207957-90-0 | [5][6] |

| Molecular Formula | C₁₅H₁₈N₂O₃ | [5] |

| Formula Weight | 274.3 g/mol | [5] |

| Purity | ≥98% (mixture of diastereomers) | [5] |

| Formulation | Crystalline Solid | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 5 years | [5] |

Table 2: Solubility Data for AB-CHMINACA M5A

| Solvent | Approximate Solubility | Reference |

| DMF | 50 mg/ml | [5] |

| DMSO | 30 mg/ml | [5] |

| Ethanol | 30 mg/ml | [5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [5] |

Experimental Protocols and Methodologies

The detection of AB-CHMINACA and its metabolites in biological matrices such as blood, urine, and hair is predominantly achieved using advanced mass spectrometric techniques.[2][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity.[10][11][12]

General Workflow for Analysis

The analytical process involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection. A certified reference standard is critical for method validation, calibration, and positive identification.

Caption: General workflow for the analysis of AB-CHMINACA M5A.

Example Protocol: LC-MS/MS Analysis in Whole Blood

This protocol provides a representative methodology for the screening and quantification of synthetic cannabinoids, including metabolites like M5A, in whole blood.

-

Standard Preparation : Prepare a stock solution of AB-CHMINACA M5A reference standard in a suitable organic solvent (e.g., methanol or DMF). Create a series of calibrators and quality control samples by spiking blank whole blood with known concentrations of the standard.

-

Sample Preparation (Protein Precipitation) :

-

To a 0.2 mL aliquot of whole blood (calibrator, control, or unknown sample), add an internal standard.[11]

-

Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[11]

-

Vortex the mixture for 5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[11]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 30-40°C.[11]

-

Reconstitute the dried extract in a suitable mobile phase for injection.

-

-

LC-MS/MS Conditions :

-

Chromatographic Column : A C18 reversed-phase column is typically used for separation.

-

Mobile Phase : A gradient elution using water and acetonitrile, both containing an additive like 0.1% formic acid, is common.[11][12]

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for AB-CHMINACA M5A must be determined by infusing the reference standard. For example, the calculated [M+H]⁺ for M5A is m/z 275.13954.[13]

-

Biological Activity and Signaling Pathway

AB-CHMINACA, the parent compound, is a potent agonist of the cannabinoid type 1 (CB₁) receptor, which is the most abundant G protein-coupled receptor (GPCR) in the brain.[5][14][15] The physiological and toxicological properties of the M5A metabolite are not fully characterized, but the activity of the parent compound is mediated through CB₁ receptor signaling.[5][8]

Activation of the CB₁ receptor by an agonist like AB-CHMINACA canonically couples to inhibitory G proteins (Gαi/o).[16][17] This initiates a signaling cascade that leads to the psychoactive and physiological effects associated with the compound.

Caption: Canonical CB₁ receptor signaling pathway.

The binding of AB-CHMINACA to the CB₁ receptor leads to the dissociation of the Gαi/o and Gβγ subunits.[14][17] The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[16] The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCC) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[17] This combined action results in a hyperpolarization of the neuron and reduced neurotransmitter release. Additionally, signaling can occur through other pathways, such as the MAPK/ERK pathway, affecting gene expression and neuronal plasticity.[15][18]

References

- 1. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.cn [glpbio.cn]

- 7. This compound () for sale [vulcanchem.com]

- 8. This compound - Analytical Standards - CAT N°: 16394 [bertin-bioreagent.com]

- 9. Buy Online Cayman Chemical - this compound [A crystalline solid] | LGC Standards [lgcstandards.com]

- 10. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [ourarchive.otago.ac.nz]

The Pharmacological Landscape of Hydroxylated AB-CHMINACA Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, primarily through hydroxylation mediated by cytochrome P450 enzymes. While the parent compound is known to be a high-affinity, high-efficacy agonist at both the CB1 and CB2 cannabinoid receptors, a comprehensive pharmacological profile of its hydroxylated metabolites has yet to be fully elucidated in the scientific literature. This technical guide synthesizes the current understanding of AB-CHMINACA metabolism, delves into the pharmacological activity of the parent compound, and leverages data from structurally similar analogs to infer the potential activity of its hydroxylated metabolites. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research in this critical area of synthetic cannabinoid toxicology and pharmacology.

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) is a synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant adverse health effects. Like many SCRAs, its in vivo effects are not only dictated by the parent compound but also by its various metabolites. Understanding the pharmacological activity of these metabolites is crucial for a complete assessment of the toxicological profile of AB-CHMINACA. This guide focuses on the hydroxylated metabolites, which represent a major biotransformation pathway.

Metabolism of AB-CHMINACA

In vitro studies using human liver microsomes (HLMs) have demonstrated that AB-CHMINACA is extensively metabolized, leading to the formation of numerous phase I and phase II metabolites[1].

Phase I Metabolism: The primary phase I metabolic pathways for AB-CHMINACA are:

-

Hydroxylation: Multiple mono- and di-hydroxylated metabolites are formed, primarily on the cyclohexyl and methylpropyl moieties[1]. The cytochrome P450 enzyme CYP3A4 has been identified as the main enzyme responsible for these hydroxylations[1].

-

Carboxylation: Amidase-mediated hydrolysis can also occur, leading to the formation of carboxylated metabolites[1].

Phase II Metabolism: The hydroxylated and carboxylated metabolites can undergo further conjugation with glucuronic acid to form more water-soluble compounds for excretion[1].

Pharmacological Activity

Parent Compound: AB-CHMINACA

AB-CHMINACA is a potent and full agonist at both the CB1 and CB2 cannabinoid receptors[2][3]. Its high affinity and efficacy contribute to its profound physiological and psychoactive effects.

Table 1: Quantitative Pharmacological Data for AB-CHMINACA

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) | Reference(s) |

| AB-CHMINACA | CB1 | 0.78 | 2.0 | 131 | [2] |

| CB2 | 0.45 | 1.8 | 80 | [2] |

Hydroxylated Metabolites of AB-CHMINACA

To provide researchers with a potential framework for the pharmacological activity of these metabolites, data from the structurally similar synthetic cannabinoid AB-PINACA and its hydroxylated metabolites are presented below. It is crucial to note that while these compounds share structural similarities, the pharmacological properties of AB-CHMINACA's metabolites should be determined experimentally.

Pharmacological Activity of Hydroxylated AB-PINACA Metabolites (as Surrogates)

Studies on AB-PINACA have shown that its hydroxylated metabolites retain significant affinity and efficacy at cannabinoid receptors[5][6].

Table 2: Quantitative Pharmacological Data for Hydroxylated AB-PINACA Metabolites

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of CP55,940) | Reference(s) |

| 4-hydroxy-pentyl-AB-PINACA | CB1 | 15.5 | 31.4 | 98 | [5][6] |

| CB2 | 4.8 | 10.9 | 102 | [5][6] | |

| 5-hydroxy-pentyl-AB-PINACA | CB1 | 29.8 | 58.7 | 96 | [5][6] |

| CB2 | 8.9 | 21.3 | 101 | [5][6] |

These data suggest that the hydroxylated metabolites of AB-CHMINACA are also likely to be potent agonists at both CB1 and CB2 receptors, potentially contributing to the overall duration and profile of effects following AB-CHMINACA consumption.

Cannabinoid Receptor Signaling Pathways

The activation of CB1 and CB2 receptors by agonists like AB-CHMINACA and its metabolites initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to Gi/o proteins.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 1 mM EDTA, with 0.1% bovine serum albumin (BSA), pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and a range of concentrations of the unlabeled test compound (e.g., hydroxylated AB-CHMINACA metabolite).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins following receptor stimulation by an agonist, providing information on the compound's efficacy and potency (EC50).

Methodology:

-

Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

-

Incubation: Membranes are incubated with a specific concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), an excess of GDP, and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated by plotting the amount of bound [35S]GTPγS against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined from these curves.

Conclusion and Future Directions

AB-CHMINACA is a potent synthetic cannabinoid that is extensively metabolized to hydroxylated derivatives. While the parent compound's pharmacology is well-characterized, there is a significant knowledge gap regarding the specific pharmacological activities of its hydroxylated metabolites. Based on data from structurally similar compounds, it is highly probable that these metabolites are also potent cannabinoid receptor agonists and contribute significantly to the overall toxicological and pharmacological effects of AB-CHMINACA.

Future research should prioritize the synthesis and in vitro and in vivo pharmacological characterization of the major hydroxylated metabolites of AB-CHMINACA. This will enable a more accurate assessment of the risks associated with AB-CHMINACA use and provide a more complete understanding of its complex pharmacology. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for these critical future investigations.

References

- 1. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]

- 6. Synthetic Cannabinoid Hydroxypentyl Metabolites Retain Efficacy at Human Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Animal Studies of AB-CHMINACA Metabolite M5A: A Review of Current Knowledge and Future Directions

A comprehensive review of existing scientific literature reveals a significant gap in the in vivo characterization of AB-CHMINACA metabolite M5A. To date, no specific animal studies investigating the physiological and toxicological properties of this metabolite have been published. While research has extensively documented the metabolism of the parent compound, AB-CHMINACA, and its effects in various animal models, the in vivo activity of its metabolite, M5A, remains unknown[1][2][3].

This technical guide synthesizes the available information on the metabolism of AB-CHMINACA to produce M5A and details the established in vivo experimental protocols for the parent compound. This information serves as a foundational resource for researchers and drug development professionals aiming to investigate the pharmacology and toxicology of this compound.

Metabolism of AB-CHMINACA and the Formation of M5A

AB-CHMINACA undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation reactions. In vitro studies using human liver microsomes have identified numerous metabolites[4][5]. The metabolite designated as M5A is formally known as 1-[(4-hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, with the chemical formula C15H18N2O3[2][3]. It is considered a potential metabolite of AB-CHMINACA produced in the liver[1][2][3][6]. The metabolic pathway leading to M5A involves two key transformations of the parent AB-CHMINACA molecule: hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide to a carboxylic acid[7].

Caption: Metabolic conversion of AB-CHMINACA to its M5A metabolite.

In Vivo Animal Studies of the Parent Compound: AB-CHMINACA

While no in vivo data exists for M5A, numerous studies have characterized the effects of the parent compound, AB-CHMINACA, in animal models, primarily mice and rats. These studies provide a framework for potential future investigations into M5A.

Summary of In Vivo Effects of AB-CHMINACA

AB-CHMINACA has been shown to produce a range of effects consistent with potent cannabinoid receptor agonism. These effects are dose-dependent and include locomotor suppression, antinociception, hypothermia, and catalepsy[8][9]. Toxicological studies in rats have demonstrated that acute exposure can lead to central nervous system depression or excitation, as well as histopathological changes in the lung, heart, and liver at higher doses. Subacute administration in mice has been associated with histotoxic effects on the liver and kidneys[10][11].

Quantitative Data from In Vivo Studies of AB-CHMINACA

The following table summarizes key quantitative data from published in vivo studies on AB-CHMINACA.

| Parameter | Species | Route of Administration | Value | Reference |

| ED50 (Locomotor Suppression) | Mouse | Intraperitoneal | 0.3 mg/kg | [8] |

| ED50 (Antinociception) | Mouse | Intraperitoneal | 0.1 mg/kg | [8] |

| ED50 (Hypothermia) | Mouse | Intraperitoneal | 0.3 mg/kg | [8] |

| ED50 (Catalepsy) | Mouse | Intraperitoneal | 0.1 mg/kg | [8] |

| LD50 | Mouse | Intraperitoneal | 282.84 mg/kg | [10][11] |

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies adapted from studies on AB-CHMINACA that could be applied to the investigation of metabolite M5A.

Animal Models

-

Species: Male ICR mice or adult male albino rats are commonly used[8][10].

-

Housing: Animals are typically housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[8].

Drug Preparation and Administration

-

Vehicle: Due to its poor water solubility, AB-CHMINACA is often dissolved in a vehicle consisting of ethanol, Polysorbate 80 (Tween 80), and saline[8]. A common vehicle formulation is 7.8% Polysorbate 80 and 92.2% sterile saline[8].

-

Administration: Intraperitoneal (i.p.) injection is a frequent route of administration for systemic effects[8][10].

Cannabinoid Tetrad Test

This battery of tests is used to assess the cannabimimetic activity of a compound.

Caption: Workflow for the cannabinoid tetrad test in mice.

-

Locomotor Activity: Spontaneous activity is measured in locomotor activity chambers[8].

-

Antinociception: The tail-flick test is commonly used to assess pain suppression[8].

-

Hypothermia: Rectal temperature is measured using a digital thermometer[8].

-

Catalepsy: Ring immobility test, where the time the animal remains immobile on a ring is measured[8].

Toxicological Assessment

-

Acute Toxicity: Animals are administered a range of doses and observed for clinical signs of toxicity and mortality over a 14-day period to determine the LD50[10].

-

Subacute Toxicity: Daily administration of the compound for a period of several weeks (e.g., four weeks) is followed by collection of blood for biochemical analysis and tissues (e.g., liver, kidney, lung, heart) for histopathological examination[10][11].

Sample Analysis

-

Metabolite Identification: Urine and blood samples can be collected from dosed animals and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites[8].

Future Research Directions

The absence of in vivo data for this compound highlights a critical area for future research. Key questions to be addressed include:

-

Does M5A cross the blood-brain barrier?

-

Does M5A have affinity for and activity at cannabinoid receptors (CB1 and CB2)?

-

What are the pharmacokinetic and pharmacodynamic profiles of M5A in animal models?

-

Does M5A exhibit the same cannabimimetic effects as the parent compound?

-

What is the toxicity profile of M5A compared to AB-CHMINACA?

Investigating these questions will be crucial for a comprehensive understanding of the pharmacology and toxicology of AB-CHMINACA and for informing clinical and forensic toxicology. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies.

References

- 1. glpbio.cn [glpbio.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound () for sale [vulcanchem.com]

- 4. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of AB-CHMINACA Metabolite M5A in Biological Matrices using LC-MS/MS

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of M5A, a carboxylic acid metabolite of the synthetic cannabinoid AB-CHMINACA. The protocol provides a comprehensive workflow, including sample preparation from urine, optimized chromatographic conditions, and mass spectrometric parameters. This method is intended for use by researchers, forensic toxicologists, and drug metabolism scientists for reliable detection and quantification of AB-CHMINACA consumption biomarkers.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases.[1] Like many synthetic cannabinoids, AB-CHMINACA is extensively metabolized in the body, and the parent compound is often undetectable in biological samples like urine.[2] Therefore, identifying and quantifying its metabolites is crucial for confirming exposure.

One of the key metabolic pathways for AB-CHMINACA involves hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide, leading to the formation of carboxylic acid metabolites.[3][4] The metabolite M5A, formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential urinary biomarker for AB-CHMINACA use.[5][6] Its increased polarity compared to the parent drug facilitates urinary excretion.[6] This document presents a detailed protocol for the extraction and quantification of M5A using solid-phase extraction (SPE) and LC-MS/MS.

Experimental Protocol

Materials and Reagents

-

Standards: AB-CHMINACA metabolite M5A certified reference material, AB-CHMINACA-D4 metabolite M5A (or a suitable structural analog as an internal standard - IS).

-

Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Reagents: β-glucuronidase enzyme, phosphate buffer (pH 6.8).

-

SPE Cartridges: Mixed-mode or hydrophilic-lipophilic balanced (HLB) solid-phase extraction cartridges.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine sample, add 25 µL of the internal standard (IS) working solution. Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase. Vortex and incubate at 55°C for 2 hours to cleave glucuronide conjugates.[2][7]

-

Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.[8]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove polar interferences.[8]

-

Elution: Elute the analyte and IS from the cartridge using 2 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[9][10]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 2 min |

Table 2: Mass Spectrometry (MS/MS) Parameters (Hypothetical)

Note: Precursor and product ions for M5A should be optimized by direct infusion of a standard solution. The values below are proposed based on the compound's structure (Formula: C₁₅H₁₈N₂O₃, MW: 274.3)[5].

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) |

| M5A | 275.1 | 171.1 | 20 | 145.1 | 35 |

| M5A-D4 (IS) | 279.1 | 175.1 | 20 | 149.1 | 35 |

| (CE: Collision Energy) |

Method Validation Summary